4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure. It belongs to the class of isoindole derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,6-di(propan-2-yl)aniline with phthalic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of advanced materials with specific properties such as thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione
- 2,6-Di(propan-2-yl)phenyl derivatives
- Isoindole derivatives
Uniqueness
This compound stands out due to its unique combination of a chloro group and isoindole structure, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63334-85-0 |
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Molecular Formula |
C20H20ClNO2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
4-chloro-2-[2,6-di(propan-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20ClNO2/c1-11(2)13-7-5-8-14(12(3)4)18(13)22-19(23)15-9-6-10-16(21)17(15)20(22)24/h5-12H,1-4H3 |
InChI Key |
QBBSTAVYKANVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl |
Origin of Product |
United States |
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